1-[2-[2-(4-Butoxyphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[2-[2-(4-Butoxyphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with butoxyphenoxy and ethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Butoxyphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Formation of the butoxyphenoxy intermediate: This step involves the reaction of 4-butoxyphenol with an appropriate ethylene oxide derivative under basic conditions to form 2-(4-butoxyphenoxy)ethanol.
Ethoxylation: The 2-(4-butoxyphenoxy)ethanol is then reacted with another ethylene oxide derivative to form 2-[2-(4-butoxyphenoxy)ethoxy]ethanol.
Piperazine substitution: The 2-[2-(4-butoxyphenoxy)ethoxy]ethanol is then reacted with 4-ethylpiperazine under suitable conditions to form the desired piperazine derivative.
Oxalate formation: Finally, the piperazine derivative is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Butoxyphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The phenoxy and ethoxy groups can be oxidized under strong oxidative conditions.
Reduction: The piperazine ring can be reduced under suitable conditions.
Substitution: The butoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may yield simpler amine derivatives.
Scientific Research Applications
1-[2-[2-(4-Butoxyphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Butoxyphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The phenoxy and ethoxy groups may also contribute to its overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4-ethylpiperazine oxalate: Similar structure but with a methoxy group instead of a butoxy group.
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-ethylpiperazine oxalate: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
1-[2-[2-(4-Butoxyphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
1-[2-[2-(4-butoxyphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3.C2H2O4/c1-3-5-15-24-19-6-8-20(9-7-19)25-18-17-23-16-14-22-12-10-21(4-2)11-13-22;3-1(4)2(5)6/h6-9H,3-5,10-18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPAOQYSQCMFGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCOCCN2CCN(CC2)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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